molecular formula C10H13NO2 B8461822 3-Cyanocyclohex-3-en-1-yl propanoate

3-Cyanocyclohex-3-en-1-yl propanoate

Cat. No. B8461822
M. Wt: 179.22 g/mol
InChI Key: OMICFTZAGGMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962608B2

Procedure details

To a solution of (R or S)-3-cyanocyclohex-3-en-1-yl propanoate (210 g, 1.17 mol) in 1:1 THF/EtOH (2 L) at 0° C. was added 3M aqueous NaOH (586 mL, 1.76 mol) dropwise via addition funnel over 30 minutes. After addition, The mixture was stirred at ambient temperature for 2 hours. The mixture was carefully neutralized with 3N aqueous HCl (195 mL), concentrated to remove most of the THF/EtOH. The resulting mixture was diluted with brine (1.5 L) and extracted with EtOAc (1.2 L, then 600 mL×4). The combined organics were washed with brine (200 mL×2). The aqueous layer was back-extracted with EtOAc (200 mL×2), and the combined organic extracts were dried over anhydrous Na2SO4, and concentrated in vacuo to give the enantioenriched title compound (chiral HPLC: 98.4% ee). 1H NMR data was consistent with that reported in the literature for racemic 5-Hydroxycyclohex-1-enecarbonitrile.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
586 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
195 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][CH:6]1[CH2:11][CH2:10][CH:9]=[C:8]([C:12]#[N:13])[CH2:7]1)(=O)CC.[OH-].[Na+].Cl>C1COCC1.CCO>[OH:5][CH:6]1[CH2:7][C:8]([C:12]#[N:13])=[CH:9][CH2:10][CH2:11]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
C(CC)(=O)OC1CC(=CCC1)C#N
Name
Quantity
586 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH
Quantity
2 L
Type
solvent
Smiles
C1CCOC1.CCO
Step Two
Name
Quantity
195 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise via addition funnel over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF/EtOH
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with brine (1.5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1.2 L
WASH
Type
WASH
Details
The combined organics were washed with brine (200 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with EtOAc (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CCC=C(C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.